molecular formula C9H5BrN2O4 B1416992 Methyl 4-bromo-2-cyano-5-nitrobenzoate CAS No. 1805521-00-9

Methyl 4-bromo-2-cyano-5-nitrobenzoate

Cat. No. B1416992
CAS RN: 1805521-00-9
M. Wt: 285.05 g/mol
InChI Key: DXNVRPQDEUPESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2-cyano-5-nitrobenzoate (MBCNB) is a chemical compound that has been used in scientific research for decades. It has been used in a wide range of applications, including synthesis, drug development, and chemical analysis. MBCNB is a versatile and useful compound that can be used in a variety of ways.

Scientific Research Applications

Methyl 4-bromo-2-cyano-5-nitrobenzoate has been used in a wide range of scientific research applications, ranging from drug development to chemical analysis. It has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. Additionally, it has been used in the analysis of other compounds, such as proteins and nucleic acids.

Mechanism of Action

Methyl 4-bromo-2-cyano-5-nitrobenzoate is an alkylating agent, meaning it can add an alkyl group to a molecule. This process is known as alkylation and is used in the synthesis of a variety of compounds. Methyl 4-bromo-2-cyano-5-nitrobenzoate can also act as a catalyst, meaning it can speed up chemical reactions.
Biochemical and Physiological Effects
Methyl 4-bromo-2-cyano-5-nitrobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme nitric oxide synthase, which is involved in the production of nitric oxide. Additionally, Methyl 4-bromo-2-cyano-5-nitrobenzoate has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

Methyl 4-bromo-2-cyano-5-nitrobenzoate has a number of advantages and limitations for lab experiments. One of the main advantages is its low cost and availability, making it an ideal choice for researchers on a budget. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using Methyl 4-bromo-2-cyano-5-nitrobenzoate, such as its potential toxicity and the fact that it is not stable in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving Methyl 4-bromo-2-cyano-5-nitrobenzoate. One potential direction is to further explore its potential as a drug development tool. Additionally, further research into its biochemical and physiological effects could lead to the development of new treatments for a variety of conditions. Additionally, further research into its mechanism of action could lead to the development of new synthetic methods and compounds. Finally, further research into its stability and toxicity could lead to the development of new methods of synthesis and use.

properties

IUPAC Name

methyl 4-bromo-2-cyano-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)6-3-8(12(14)15)7(10)2-5(6)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNVRPQDEUPESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-cyano-5-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-2-cyano-5-nitrobenzoate
Reactant of Route 2
Methyl 4-bromo-2-cyano-5-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-bromo-2-cyano-5-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromo-2-cyano-5-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromo-2-cyano-5-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromo-2-cyano-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.